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molecular formula C7H10 B1345640 Cyclopentylacetylene CAS No. 930-51-8

Cyclopentylacetylene

Cat. No. B1345640
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

To a mixture of ethynylcyclopentane (0.74 mL; 6.05 mmol) and ethyl 2-nitroacetate (1.37 mL; 12.11 mmol) in ethanol (9 mL) in an Ace pressure tube was added 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.070 g; 0.60 mmol). The tube was heated at 80° C. for 96 h. The mixture was evaporated. The flash chromatography on silica gel (eluent: 20 to 80% dichloromethane in heptane) of the residue provided 1.21 g (96%) of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
ethyl 2-nitroacetate
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1CCCC1)#[CH:2].[N+:8]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])([O-:10])=O.C([OH:19])C>C1N2CCN(CC2)C1>[OH:19][CH2:3][C:1]1[O:10][N:8]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:2]=1

Inputs

Step One
Name
Quantity
0.74 mL
Type
reactant
Smiles
C(#C)C1CCCC1
Name
ethyl 2-nitroacetate
Quantity
1.37 mL
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.07 g
Type
catalyst
Smiles
C1CN2CCN1CC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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